An In-depth Technical Guide to Aminooxy-PEG1-acid: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Aminooxy-PEG1-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Aminooxy-PEG1-acid. It details its chemical structure, physicochemical properties, and its utility in bioconjugation. This document also includes a detailed experimental protocol for a two-step conjugation strategy and visual representations of its structure and experimental workflow.
Core Properties of Aminooxy-PEG1-acid
Aminooxy-PEG1-acid is a versatile crosslinker that features two distinct reactive moieties at either end of a short, hydrophilic single-unit polyethylene (B3416737) glycol (PEG) spacer. This structural arrangement facilitates sequential and chemoselective conjugation reactions, establishing it as a valuable tool in chemical biology and drug development. The aminooxy group is specifically reactive towards aldehydes and ketones, forming a stable oxime bond. Concurrently, the carboxylic acid group can be activated to react with primary amines, forming a stable amide bond. The inclusion of a PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.
Physicochemical and Structural Data
The fundamental properties of Aminooxy-PEG1-acid are summarized in the table below, providing essential information for its application in experimental design.
| Identifier | Value |
| IUPAC Name | 2-(2-(aminooxy)ethoxy)acetic acid |
| Molecular Formula | C4H9NO4 |
| Molecular Weight | 135.12 g/mol |
| Appearance | Typically a solid or oil |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF |
| Purity | Generally ≥95% |
| Storage Conditions | -20°C |
Chemical Structure
The structure of Aminooxy-PEG1-acid consists of a terminal aminooxy group (-ONH2) and a carboxylic acid group (-COOH) connected by a single ethylene (B1197577) glycol unit.
Chemical Reactivity and Applications
The utility of Aminooxy-PEG1-acid is derived from its two terminal functional groups, which can undergo highly specific and efficient bioorthogonal reactions.
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Aminooxy Group (-ONH2): This moiety chemoselectively reacts with aldehydes and ketones to form a stable oxime linkage.[1] This reaction is particularly useful for conjugating the linker to proteins or other biomolecules that have been modified to present a carbonyl group.[1]
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Carboxylic Acid Group (-COOH): The carboxylic acid can be activated by reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with primary amines, forming a stable amide bond.[2][3]
This dual reactivity makes Aminooxy-PEG1-acid a versatile linker for a variety of applications, including:
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Antibody-Drug Conjugate (ADC) Development: It can be used to attach cytotoxic payloads to antibodies.
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Peptide and Oligonucleotide Labeling: For the introduction of reporter molecules or other functionalities.
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Surface Modification: Immobilization of biomolecules onto surfaces for the development of biosensors.[1]
Experimental Protocols
Herein are detailed methodologies for a two-step bioconjugation strategy using Aminooxy-PEG1-acid.
Protocol 1: Oxime Ligation of an Aldehyde/Ketone-Modified Molecule
This protocol describes the conjugation of an aldehyde or ketone-containing molecule (Molecule A) to Aminooxy-PEG1-acid.
Materials:
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Aldehyde or ketone-modified molecule (Molecule A)
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Aminooxy-PEG1-acid
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Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5. For molecules that are not stable at neutral pH, a buffer of pH 4.5-5.5 can be used.[4]
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Aniline (B41778) (optional catalyst)
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Purification system (e.g., RP-HPLC, size-exclusion chromatography)
Procedure:
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Preparation of Reactants:
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Dissolve the aldehyde or ketone-modified Molecule A in the chosen reaction buffer to a final concentration of 1-10 mM. If solubility is a concern, a small amount of a compatible organic solvent like DMF or DMSO can be added.
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Prepare a stock solution of Aminooxy-PEG1-acid in DMF or water.
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Reaction Setup:
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To the solution of Molecule A, add 1.5 to 5 equivalents of the Aminooxy-PEG1-acid stock solution.
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If a catalyst is used, add aniline to a final concentration of 10-100 mM.[5]
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Incubation:
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Gently mix the reaction and incubate at room temperature or 37°C. The reaction progress can be monitored by RP-HPLC and/or mass spectrometry at regular intervals. Reactions are typically complete within 2-24 hours.[5]
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Purification:
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Once the reaction is complete, purify the Molecule A-PEG1-acid conjugate using a suitable method such as RP-HPLC.[5]
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Protocol 2: Amide Coupling to an Amine-Containing Molecule
This protocol describes the conjugation of the purified Molecule A-PEG1-acid conjugate to an amine-containing molecule (Molecule B).
Materials:
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Purified Molecule A-PEG1-acid conjugate
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Amine-containing molecule (Molecule B)
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Coupling Buffer: 0.1 M MES buffer, pH 4.5-6.0
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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N-hydroxysuccinimide (NHS)
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Quenching solution (e.g., hydroxylamine)
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Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve the Molecule A-PEG1-acid conjugate in the coupling buffer.
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Add a 10-fold molar excess of EDC and NHS to the solution.
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Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
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Amide Coupling:
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Dissolve Molecule B in the coupling buffer and add it to the activated Molecule A-PEG1-acid conjugate solution.
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Allow the reaction to proceed for 2-4 hours at room temperature.
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-
Quenching and Purification:
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Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM.
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Purify the final bioconjugate (Molecule A-PEG1-Molecule B) using an appropriate method like dialysis or size-exclusion chromatography to remove excess reagents.[4]
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Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the two-step bioconjugation workflow using Aminooxy-PEG1-acid.
